molecular formula C15H12N4O2 B1235264 5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Cat. No. B1235264
M. Wt: 280.28 g/mol
InChI Key: OPUHZCUNJBCESL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethylideneamino)-3-phenyl-1H-pyrazole-5-carboxamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivative Formation : 5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has been synthesized through reactions involving furan-2,3-diones and hydrazines. These processes yield various derivatives including pyrazolo[3,4-d]pyridazinones, confirming the versatility of this compound in synthesizing diverse chemical structures (Ilhan, Sarıpınar, & Akçamur, 2005).
  • Role in Chemical Transformations : The compound has been involved in the synthesis of other chemical structures, such as 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, indicating its utility in creating complex molecules (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Applications in Material Science

  • Corrosion Inhibition : Research has shown the potential of certain hydrazide derivatives, similar in structure to 5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide, as corrosion inhibitors for metals. This suggests possible applications in material preservation and protection (Chaitra, Mohana, & Tandon, 2016).

Applications in Pharmaceutical Research

  • Antibacterial Activity : Derivatives of this compound have been studied for their antibacterial properties, indicating its potential use in developing new antimicrobial agents (Rani, Yusuf, & Khan, 2012).
  • Antifungal Activity : Some pyrazole derivatives containing 5-phenyl-2-furan, related to this compound, have shown significant fungicidal activity against various fungi, suggesting its application in antifungal drug development (Ahmed, Yan, Hu, Adnan, Tang, & Cui, 2019).

properties

Product Name

5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-15(19-16-10-12-7-4-8-21-12)14-9-13(17-18-14)11-5-2-1-3-6-11/h1-10H,(H,17,18)(H,19,20)/b16-10+

InChI Key

OPUHZCUNJBCESL-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Reactant of Route 3
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Reactant of Route 4
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Reactant of Route 5
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Reactant of Route 6
5-Phenyl-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.